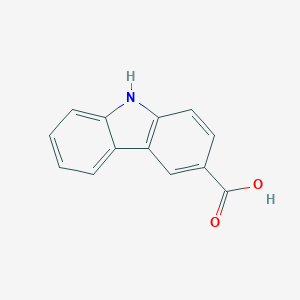
9H-Carbazol-3-carbonsäure
Übersicht
Beschreibung
9H-Carbazole-3-carboxylic acid is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties This particular compound, 9H-Carbazole-3-carboxylic acid, is characterized by a carbazole core with a carboxylic acid group attached at the third position
Wissenschaftliche Forschungsanwendungen
9H-Carbazole-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 9H-Carbazole-3-carboxylic acid is Histone Deacetylase (HDAC) . HDACs are key regulators in controlling the acetylation status of histone, which are associated with viability, migration, invasion, proliferation, and apoptosis of malignant tumors .
Mode of Action
9H-Carbazole-3-carboxylic acid interacts with its target, HDAC, by inhibiting its activity . This inhibition is an effective strategy for designing compounds against malignant tumors . The compound has a more significant inhibitory effect on HDAC1 .
Biochemical Pathways
The inhibition of HDAC by 9H-Carbazole-3-carboxylic acid affects several biochemical pathways. Notably, it leads to the activation of the p53 signaling pathway . The compound enhances the phosphorylation of p53 at Ser15 in cells harboring wild-type p53 . It also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) .
Pharmacokinetics
It is known that the compound is lipophilic, with a calculated log po/w (ilogp) of 201 . This property could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The action of 9H-Carbazole-3-carboxylic acid results in significant cellular and molecular effects. It displays good antiproliferative activity on tested tumor cells . It exerts anti-tumor activities by regulating the level of Ac-HH3 and activating the cleaved caspase 3 . It induces cell apoptosis and senescence through the activation of p53 .
Action Environment
The action, efficacy, and stability of 9H-Carbazole-3-carboxylic acid can be influenced by environmental factors. For instance, the presence of other compounds, such as biphenyl, can enhance the yield of 9H-Carbazol-1-ol . .
Biochemische Analyse
Biochemical Properties
Carbazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, they have been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Cellular Effects
For example, a carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde, has been found to have a strong inhibitory activity against the growth of melanoma cells .
Molecular Mechanism
Carbazole derivatives have been shown to exert their effects at the molecular level through various mechanisms . For instance, they can enhance the phosphorylation of certain proteins, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Carbazole derivatives have been shown to exert anti-tumor activities by regulating the level of certain proteins and activating specific cellular processes .
Dosage Effects in Animal Models
Carbazole derivatives have been shown to display good antiproliferative activity on tested tumor cells .
Metabolic Pathways
Carbazole derivatives have been shown to play a role in the pathogenesis and development of diabetes, suggesting their involvement in metabolic pathways .
Transport and Distribution
Carbazole derivatives have been shown to have excellent optoelectronic properties, suggesting their potential for transport and distribution within cells .
Subcellular Localization
Carbazole derivatives have been shown to have excellent optoelectronic properties, suggesting their potential for localization within specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3-carboxylic acid typically involves the functionalization of the carbazole core. One common method is the direct bromination of 9H-carbazole using N-Bromo succinimide, followed by a palladium-catalyzed carbonylation reaction to introduce the carboxylic acid group . Another approach involves the use of copper-catalyzed reactions to achieve the desired functionalization .
Industrial Production Methods: Industrial production of 9H-Carbazole-3-carboxylic acid often employs scalable catalytic processes. For instance, the use of copper iodide as a catalyst in the presence of suitable ligands can facilitate the efficient synthesis of this compound . These methods are designed to ensure high yields and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Carbazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .
Vergleich Mit ähnlichen Verbindungen
- 9-Methyl-9H-carbazole-3-carboxylic acid
- 9-Ethyl-9H-carbazole-3-carbaldehyde
- 9H-Carbazole-3,6-dicarboxylic acid
Comparison: Compared to its analogs, 9H-Carbazole-3-carboxylic acid is unique due to its specific functional group positioning, which can influence its reactivity and applications. For example, the presence of a carboxylic acid group at the third position can enhance its solubility and reactivity in certain chemical reactions, making it more suitable for specific applications in materials science and medicinal chemistry .
Eigenschaften
IUPAC Name |
9H-carbazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRJWXGXZKPSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389976 | |
| Record name | 9H-Carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51035-17-7 | |
| Record name | 9H-Carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9H-Carbazole-3-carboxylic acid derivatives interesting for antimicrobial development?
A: Research suggests that 9H-Carbazole-3-carboxylic acid derivatives, particularly those containing β-diketone and pyrazole moieties, exhibit promising antimicrobial activity. [] This is significant because novel antimicrobial agents are constantly needed to combat the growing problem of antimicrobial resistance.
Q2: Can you elaborate on the antimicrobial activity observed with these derivatives?
A: Studies have shown that several 9-ethyl-9H-carbazole-3-carboxylic acid derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas putide, Bacillus subtilis, and Streptococcus lactis. [] Importantly, some derivatives, particularly the carbazole-based pyrazole derivatives, exhibited potent antifungal activity against Candida albicans, comparable to the standard antifungal drug, greseofulvin. []
Q3: What is the significance of the structural modifications made to the 9H-Carbazole-3-carboxylic acid scaffold?
A: The introduction of specific functional groups like esters, β-diketones, and pyrazoles to the core 9H-Carbazole-3-carboxylic acid structure significantly influences the biological activity of the resulting derivatives. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in medicinal chemistry to optimize the desired biological effects.
Q4: Besides antimicrobial applications, are there other potential uses for 9H-Carbazole-3-carboxylic acid and its derivatives?
A: Research indicates that a novel organotin(IV) complex incorporating 9-hexyl-9H-carbazole-3-carboxylic acid has been synthesized and characterized. [] While the specific application of this complex isn't detailed in the provided abstract, the synthesis and characterization suggest ongoing research into potential applications beyond antimicrobial activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
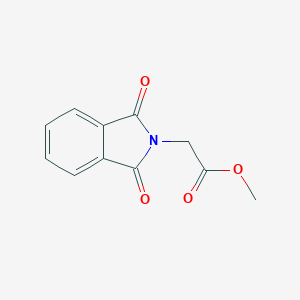
![12-methylbenzo[a]acridine](/img/structure/B188085.png)


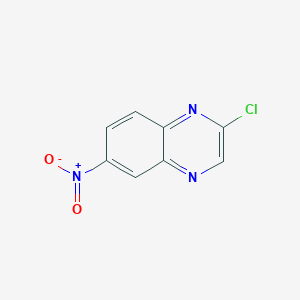


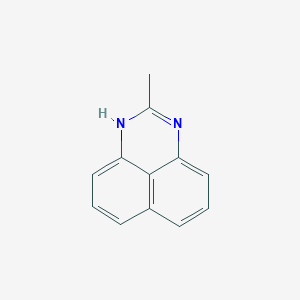
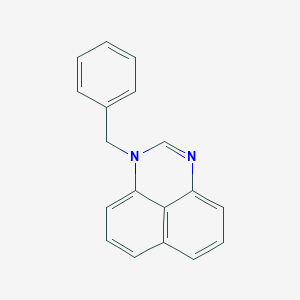
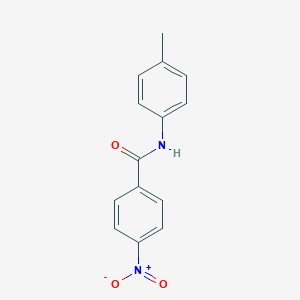



![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)
